molecular formula C6H13NO2 B11923668 (S)-2-(Aminomethyl)pentanoic acid

(S)-2-(Aminomethyl)pentanoic acid

Cat. No.: B11923668
M. Wt: 131.17 g/mol
InChI Key: SPVZHUGRMDRKAC-YFKPBYRVSA-N
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Description

(S)-2-(Aminomethyl)pentanoic acid, also known as L-leucine, is an essential amino acid that plays a critical role in protein synthesis and various metabolic functions. It is one of the branched-chain amino acids, which are vital for muscle repair and growth. This compound is naturally found in many protein-rich foods such as meat, dairy products, and legumes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Aminomethyl)pentanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. Another method is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods: Industrially, this compound is often produced through fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the amino acid, which is then extracted and purified from the fermentation broth.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(Aminomethyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form keto acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Formation of keto acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amino acids or derivatives.

Scientific Research Applications

(S)-2-(Aminomethyl)pentanoic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Plays a crucial role in protein synthesis and metabolic pathways.

    Medicine: Used in nutritional supplements to support muscle growth and repair. It is also studied for its potential therapeutic effects in conditions like muscle wasting and liver diseases.

    Industry: Utilized in the production of food additives and flavor enhancers.

Mechanism of Action

The primary mechanism of action of (S)-2-(Aminomethyl)pentanoic acid involves its role in protein synthesis. It activates the mammalian target of rapamycin (mTOR) pathway, which is essential for cell growth and protein synthesis. Additionally, it serves as a substrate for the synthesis of other amino acids and metabolic intermediates.

Comparison with Similar Compounds

    L-Isoleucine: Another branched-chain amino acid with similar metabolic functions.

    L-Valine: Also a branched-chain amino acid involved in muscle metabolism.

Uniqueness: (S)-2-(Aminomethyl)pentanoic acid is unique due to its specific role in activating the mTOR pathway, which is more pronounced compared to other branched-chain amino acids. This makes it particularly important for muscle protein synthesis and repair.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2S)-2-(aminomethyl)pentanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

SPVZHUGRMDRKAC-YFKPBYRVSA-N

Isomeric SMILES

CCC[C@@H](CN)C(=O)O

Canonical SMILES

CCCC(CN)C(=O)O

Origin of Product

United States

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